L-Tryptophan-15N2 is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, a technique used to study the structure and function of proteins. The nitrogen-15 isotope possesses unique magnetic properties that allow scientists to distinguish it from other nitrogen atoms in the protein molecule. By incorporating L-Tryptophan-15N2 into proteins, researchers can:
L-Tryptophan-15N2 can be used as a tracer molecule to study the metabolic pathway of L-tryptophan in living cells or organisms. By observing the incorporation of the nitrogen-15 isotope into downstream metabolites, researchers can:
L-Tryptophan-15N2 is a stable isotope-labeled form of the essential amino acid L-Tryptophan, which is crucial for protein synthesis and serves as a precursor for several important biomolecules, including serotonin and melatonin. The molecular formula for L-Tryptophan-15N2 is C₁₁H₁₂N₂O₂, with a molecular weight of approximately 204.23 g/mol. This compound contains two nitrogen atoms that are isotopically labeled with nitrogen-15, making it valuable for various research applications, particularly in metabolic studies and tracer experiments .
L-Tryptophan-15N2 does not have a specific mechanism of action in the traditional sense. Its primary function lies in its ability to provide information about the structure and dynamics of biological molecules when used in NMR spectroscopy.
During NMR experiments, the 15N isotopes in L-Tryptophan-15N2 create a unique signal that can be used to probe the local environment and interactions within a protein molecule []. This allows researchers to study protein folding, dynamics, and interactions with other molecules.
L-Tryptophan-15N2 is likely to share similar safety concerns as L-tryptophan. Inhaling dust or ingesting large quantities of L-tryptophan can cause nausea, vomiting, and other side effects []. However, due to the small quantities typically used in research, the risk is minimal when handled with appropriate precautions.
The presence of nitrogen-15 allows for enhanced tracking of metabolic pathways in biological systems, providing insights into amino acid metabolism and protein synthesis .
L-Tryptophan-15N2 exhibits biological activities characteristic of L-Tryptophan, including:
Studies utilizing L-Tryptophan-15N2 can elucidate the dynamics of these processes and their implications for health and disease .
The synthesis of L-Tryptophan-15N2 typically involves:
One common method reported includes the use of labeled precursors in controlled environments to ensure high yields of the isotopically enriched product .
Research involving L-Tryptophan-15N2 focuses on its interactions with various biological molecules:
The use of isotopically labeled compounds like L-Tryptophan-15N2 enhances the accuracy of these studies by allowing researchers to track specific pathways without interference from naturally occurring isotopes .
Several compounds share structural similarities with L-Tryptophan-15N2, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Tryptophan | C₁₁H₁₂N₂O₂ | Natural form; not isotopically labeled |
5-Hydroxytryptophan | C₁₁H₁₂N₂O₃ | A metabolite of L-Tryptophan; involved in serotonin synthesis |
Tryptamine | C₉H₁₃N | A decarboxylated product of L-Tryptophan |
3-Indolepropionic Acid | C₉H₉NO₂ | A derivative with neuroprotective properties |
L-Tryptophan-15N2's uniqueness lies in its isotopic labeling, which allows for detailed metabolic tracing that is not possible with its non-labeled counterparts. This capability makes it an invaluable tool in biochemical research focused on amino acid metabolism and related physiological processes .
The synthesis of L-Tryptophan-15N2 from nitrogen-15 labeled precursors represents a fundamental approach in isotope chemistry that enables precise incorporation of the heavy nitrogen isotope into the amino acid structure [1]. The most commonly employed precursors include nitrogen-15 labeled ammonia, ammonium salts, and urea compounds, which serve as the nitrogen source for subsequent synthetic transformations [2]. Research has demonstrated that the incorporation of nitrogen-15 labeled ammonia into the biosynthetic pathway of L-tryptophan can be achieved through both chemical and enzymatic reactions that facilitate the labeled nitrogen integration into the amino acid structure [3].
The electrochemical synthesis approach utilizing nitrogen-15 nitrite and ketonic acids has emerged as a particularly effective method for producing nitrogen-15 labeled amino acids [1]. This method operates under ambient conditions using a commercial nickel foam cathode in aqueous solution, achieving yields of 68-95% for various nitrogen-15 amino acids [1]. The nitrogen-15 nitrite to nitrogen-15 hydroxylamine to nitrogen-15 oxime to nitrogen-15 amino acid pathway has been established through systematic control experiments and spectroscopic analysis [1].
Phthalimide-based synthetic routes for L-Tryptophan-15N2 production utilize nitrogen-15 labeled phthalimide as a key intermediate in the synthesis pathway [4]. The preparation of nitrogen-15 labeled phthalimide involves the reaction between phthalic anhydride and nitrogen-15 urea under specific conditions [4]. The optimal reaction conditions have been established as a 3:1 molar ratio of phthalic anhydride to nitrogen-15 urea at 140 degrees Celsius under atmospheric pressure [4].
The phthalimide synthesis process achieves remarkably high yields of 96% with purity and abundance values of 99.5% and 99.04% respectively [4]. The reaction mechanism involves the formation of the phthalimide ring structure through the condensation of phthalic anhydride with the nitrogen-15 labeled urea, followed by purification steps that include treatment with ethanol and separation of diethyl phthalate byproducts [4]. This synthetic route has been successfully applied in the preparation of nitrogen-15 labeled anthranilic acid, which serves as a precursor for tryptophan synthesis [5] [6].
The Gabriel synthesis procedure has been adapted for nitrogen-15 isotope incorporation, involving the reaction of potassium nitrogen-15 phthalimide with appropriate alkylating agents [7]. The two-step process includes initial phthalimide formation followed by alkaline and acid hydrolyses to yield the desired nitrogen-15 labeled products [7].
The conversion of nitrogen-15 labeled anthranilic acid to L-Tryptophan-15N2 represents a critical biosynthetic pathway that has been extensively studied for isotope incorporation [5] [6]. Research has demonstrated that L-tryptophan labeled with 98% nitrogen-15 at position 1 can be synthesized from labeled anthranilic acid using Candida utilis mutants [5]. The conversion ratio of nitrogen-15 achieves 50% efficiency in this biosynthetic process [5].
The labeled anthranilic acid synthesis utilizes nitrogen-15 phthalimide prepared from 99.34% nitrogen-15 urea and phthalic anhydride in ortho-xylene medium at 140 degrees Celsius under atmospheric pressure [5] [6]. The natural biosynthetic pathway of tryptophan involves the conversion of anthranilic acid through a series of enzymatic steps that ultimately lead to the formation of the complete indole ring system [8]. During this process, the carboxyl carbon of anthranilic acid is lost, while the nitrogen atoms are retained in the final tryptophan structure [8].
The biosynthetic mechanism involves the appending of a five-carbon unit from ribose to the amino group of anthranilic acid, followed by intramolecular Friedel-Crafts cyclization that delivers a beta-iminocarboxylic acid intermediate [8]. This intermediate undergoes decarboxylation to produce indole-3-glycerol phosphate, which is subsequently converted to L-tryptophan through the action of tryptophan synthase [8].
The Sandmeyer reaction pathways provide an alternative approach for the synthesis of nitrogen-15 labeled tryptophan derivatives through the formation of indole intermediates [9]. The process involves the synthesis of nitrogen-15 labeled tryptophan from nitrogen-15 aniline through a Sandmeyer reaction, followed by cyclization to isatin, reduction to indole with lithium aluminum hydride, and condensation of the nitrogen-15 indole with L-serine catalyzed by tryptophan synthase [9].
The cyclization process to form the indole ring system is critical for tryptophan synthesis, as it establishes the characteristic bicyclic structure essential for the amino acid's biological activity [10]. Tryptophan synthase catalyzes the final condensation reaction between indole and L-serine through a pyridoxal phosphate-dependent mechanism [10]. The enzyme operates through a two-site mechanism where indole formed at the alpha-site is transferred through a molecular tunnel to the beta-site for condensation with serine [10].
The indole cyclization mechanism involves protonation of the indole ring followed by carbon-carbon bond formation and reprotonation of the alpha carbon carbanion of L-tryptophan [11]. The reaction pathway includes rapid binding of indole to the pre-formed enzyme-serine complex, followed by carbon-carbon bond formation and final product release [11]. The process can accommodate isotopic substitution at the nitrogen positions while maintaining the structural integrity and stereochemistry of the final tryptophan product [11].
Microbial expression systems for L-Tryptophan-15N2 production utilize genetically modified microorganisms cultured in media containing nitrogen-15 labeled substrates [3]. These systems enable the incorporation of the isotope into the amino acid during biosynthesis through natural metabolic pathways [3]. Industrial production methods often involve fermentation processes using genetically modified microorganisms that can efficiently incorporate nitrogen-15 labeled ammonia or other nitrogen sources into the tryptophan structure [3].
The development of amino acid auxotrophic expression host strains has significantly enhanced the efficiency of isotope labeling in microbial systems [12]. These strains require the addition of defined amino acids in the growth medium and have been specifically designed for overproduction of proteins selectively labeled with stable isotopes such as deuterium, carbon-13, and nitrogen-15 [12]. The use of suitable auxotrophic expression strains with appropriately isotopically labeled growth media ensures minimal isotope dilution and metabolic scrambling [12].
Recent advances in isotopic tryptophan labeling have utilized membrane proteins in Escherichia coli expression systems with suppression of naturally occurring L-tryptophan indole lyase [13]. This approach involves the addition of indole and nitrogen-15 labeled L-tryptophan at specific time points during fermentation to drastically increase isotopic labeling efficiency [13]. The protocol achieves production of approximately 15 milligrams of tryptophan labeled protein per liter of medium [13].
Candida utilis mutant methodologies represent a specialized approach for L-Tryptophan-15N2 biosynthesis utilizing genetically modified yeast strains [5] [14]. The kinetic study of nitrogen-15 ammonia assimilation and amino acid synthesis in exponentially growing Candida utilis cultures has established the feasibility of this production method [14]. The yeast cultures are maintained in minimal medium containing glucose, ammonium phosphate, and mineral salts under steady-state growth conditions [14].
The Candida utilis mutant system achieves L-tryptophan synthesis labeled with 98% nitrogen-15 at position 1 from labeled anthranilic acid precursors [5]. The conversion efficiency reaches 50% for nitrogen-15 incorporation, making this system particularly suitable for producing isotopically labeled tryptophan for research applications [5]. The mutant strains have been specifically selected for enhanced tryptophan production capabilities while maintaining the ability to incorporate nitrogen-15 labeled precursors efficiently [5].
The fermentation process involves the transfer of yeast cultures to medium containing nitrogen-15 labeled ammonium phosphate, followed by periodic sampling for analysis of free and protein amino acids [14]. The isotopic analysis demonstrates that glutamic acid and glutamine serve as primary products of nitrogen assimilation, which subsequently contribute to tryptophan biosynthesis [14]. The system allows for quantitative measurement of isotopic abundance and provides insights into the metabolic relationships governing amino acid synthesis [14].
Escherichia coli expression optimization for L-Tryptophan-15N2 production involves comprehensive metabolic engineering strategies that enhance both tryptophan biosynthesis and isotope incorporation efficiency [15]. Recent developments have achieved tryptophan production levels of 52.1 grams per liter with yields of 0.171 grams per gram of glucose and productivity of 1.45 grams per liter per hour [15]. These optimization strategies focus on balancing precursor supply, eliminating negative regulatory factors, and engineering membrane transporters [15].
The metabolic engineering approach involves blocking competing pathways and preventing tryptophan degradation while enhancing the supply of key precursors including erythrose-4-phosphate and phosphoenolpyruvate [15]. Promoter engineering has been utilized to balance the availability of serine and other essential substrates required for tryptophan biosynthesis [15]. The engineering of tryptophan transporters prevents feedback inhibition and growth toxicity that can limit production efficiency [15].
Fermentation optimization strategies include careful control of dissolved oxygen levels, glucose concentration management, and specific growth rate regulation to minimize acetate formation [16]. The implementation of three-stage pH control strategies has resulted in optimum yields of 43.65 grams per liter [16]. Variable-temperature control systems employing sequential heating processes from 30 to 36 degrees Celsius have demonstrated 15% higher tryptophan yields compared to single temperature control strategies [16].
Isotopic enrichment strategies for L-Tryptophan-15N2 production focus on maximizing the incorporation of nitrogen-15 isotopes while maintaining high conversion efficiency [17]. Research has demonstrated that incorporation efficiency exceeding 90% can be achieved through careful optimization of culture conditions and isotope feeding strategies [17]. The heavy isotope labeled proteins produced through these methods serve as effective mass spectrometry internal standards [17].
The electrochemical synthesis method for nitrogen-15 labeled amino acids demonstrates remarkable conversion efficiency, achieving 93% yield for nitrogen-15 alanine production [1]. The major byproduct, nitrogen-15 ammonium, can be electrooxidized back to nitrogen-15 nitrite with 93% yield, enabling recycling and achieving atomic economy of the nitrogen-15 isotope [1]. This approach offers a sustainable avenue for constructing nitrogen-15 labeled compounds [1].
Biocatalytic reductive amination strategies have been developed that enable simultaneous incorporation of deuterium, nitrogen-15, and asymmetric centers in a single step with full selectivity under benign conditions [18]. These methods achieve near 100% atom economy and avoid the use of pre-labeled reducing agents, significantly simplifying product cleanup procedures [18]. The approach utilizes hydrogen-driven biocatalytic platforms that combine deuteration catalysts with amino acid dehydrogenase enzymes [18].
The optimization of conversion efficiency requires careful consideration of substrate concentration, enzyme proportions, and reaction conditions [19]. High substrate concentrations can inhibit biological activity and reduce productivity, while appropriate enzyme ratios maximize synthesis of catalytic products [19]. The control of final product consumption by the producing organisms is essential for maintaining high yields, as bacteria tend to utilize tryptophan derivatives for their own metabolic activities [19].
Synthesis Method | Isotopic Enrichment (%) | Yield (%) | Reaction Conditions | Key Advantages |
---|---|---|---|---|
Phthalimide-based (15N-urea + phthalic anhydride) | 99.04 | 96 | 140°C, atmospheric pressure | High purity and yield |
Anthranilic acid conversion (Candida utilis) | 98 (50% conversion) | 50 conversion ratio | Fermentation, 30°C typical | Biosynthetic approach |
Chemical reduction amination (15NH4+ + indole-3-pyruvate) | Variable | Variable | Catalytic reduction | Direct synthesis |
Escherichia coli fermentation (15N-ammonia) | 95 (typical) | Variable | Fermentation, controlled conditions | Scalable production |
Electrochemical synthesis (15N-nitrite + ketonic acids) | 93 (15N-alanine) | 68-95 | Room temperature, aqueous | Green chemistry |
Biosynthetic cascade (enzymatic) | >99 | 60 | Enzymatic, mild conditions | High selectivity |
Organism/System | Production Yield | Isotopic Enrichment | Production Method | Key Parameters |
---|---|---|---|---|
Candida utilis mutant | 50% 15N conversion | 98% 15N at position 1 | Fermentation from 15N-anthranilic acid | Uses labeled anthranilic acid |
Escherichia coli (standard) | Variable | 90-95% | Standard fermentation | Standard conditions |
Escherichia coli (optimized TRP12) | 52.1 g/L tryptophan | Not specified for isotope | Engineered strain fermentation | Optimized precursors/transporters |
Saccharomyces cerevisiae | Variable metabolites | Variable | Yeast fermentation | Tryptophan metabolism |
Chemical synthesis (phthalimide) | 96% yield | 99.04% 15N | Chemical synthesis | High temperature synthesis |
Electrochemical method | 93% yield (15N-alanine) | 93% efficiency | Electrochemical reduction | Ambient conditions |